2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. The presence of a tert-butyl group at the 2-position and an amine group at the 7-position further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-tert-butyl-1H-pyrazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at the 7-position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its antitumor properties, showing promise in the treatment of certain cancers.
Industry: Utilized in the development of novel materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one
- 2,5-Di-tert-butylpyrazolo[1,5-A]pyrimidin-7-amine
Uniqueness
2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the amine group at the 7-position allows for further functionalization and derivatization. These features make it a versatile compound for various applications in medicinal chemistry and material science .
Biological Activity
2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound.
Structural Characteristics
The molecular formula for this compound is C12H16N4, indicating the presence of:
- 12 Carbon atoms
- 16 Hydrogen atoms
- 4 Nitrogen atoms
The compound features a tert-butyl group at the 2-position and an amino group at the 7-position of the pyrimidine ring, which contributes to its distinct chemical properties and biological activities .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as a selective inhibitor of bone morphogenetic protein (BMP) receptors. These receptors play critical roles in cellular processes such as growth and differentiation, making them valuable targets for therapeutic interventions in conditions like cancer and fibrosis .
The compound's mechanism involves interaction with BMP receptors, leading to modulation of signaling pathways associated with cell proliferation and differentiation. This inhibition can potentially result in:
- Cytotoxic effects on cancer cell lines
- Therapeutic implications in treating fibrotic diseases
Cytotoxicity Studies
A study exploring the cytotoxic effects of various pyrazolopyrimidinones, including this compound, demonstrated that this compound can induce apoptosis in cancer cells. The study reported IC50 values indicating effective cytotoxicity against several cancer cell lines .
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 10 | U-251MG (glioblastoma) |
Dorsomorphin | 12 | Various cancer lines |
Other derivatives | Varies (11 - 15) | Various |
Synergistic Effects with Cold Atmospheric Plasma (CAP)
Recent research has highlighted the potential of combining pyrazolopyrimidinones with cold atmospheric plasma to enhance cytotoxic effects. The study found that certain derivatives exhibited up to 15 times enhanced cytotoxicity when used alongside CAP treatment, suggesting a novel therapeutic approach for cancer treatment .
Case Studies
- Glioblastoma Treatment : In studies involving U-251MG glioblastoma cells, this compound was shown to induce significant apoptosis and cell cycle arrest. The combination with CAP resulted in a notable increase in reactive species-dependent cytotoxicity .
- Therapeutic Applications in Fibrosis : Given its role as a BMP receptor inhibitor, this compound is being investigated for its potential application in treating fibrotic diseases. By modulating BMP signaling pathways, it may help alleviate symptoms associated with excessive tissue scarring .
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)7-6-9-12-5-4-8(11)14(9)13-7/h4-6H,11H2,1-3H3 |
InChI Key |
XULZIPWWTJRERX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC=NC2=C1)N |
Origin of Product |
United States |
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